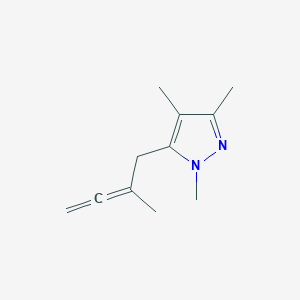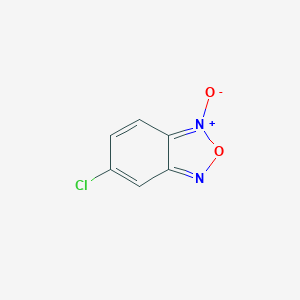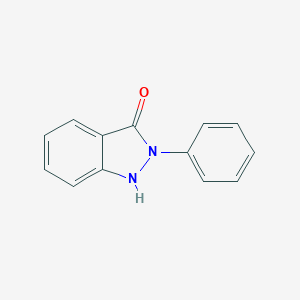![molecular formula C10H10O B093158 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone CAS No. 1075-30-5](/img/structure/B93158.png)
1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone is a bicyclic molecule that is part of a family of compounds with interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar bicyclic systems and their synthesis, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related bicyclic compounds involves multi-step reactions, often starting with smaller, simpler molecules. For instance, the synthesis of 7,8-bis(benzyloxy)bicyclo[2.2.2]octa-2,5-diene derivatives is achieved through a Diels-Alder reaction, which is a common method for constructing bicyclic systems . Similarly, the preparation of 7,7-Dimethyl-5-(2-propenyl)tricyclo[3.3.0.02,8]octan-3-one involves several steps starting from 4,4-di-methyl-2-cyclopentenone . These studies suggest that the synthesis of 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone would likely involve a series of reactions including cycloadditions and possibly functional group transformations.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is characterized by the presence of two connected rings, which can influence the reactivity and stability of the molecule. The papers describe the synthesis of bicyclic compounds with different ring sizes and substituents . The structure of 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone would include a seven-membered ring fused to a smaller ring, with an ethanone group attached. The precise arrangement of atoms within the rings and the stereochemistry would be critical in determining the compound's properties and reactivity.
Chemical Reactions Analysis
Bicyclic compounds can undergo a variety of chemical reactions, depending on their functional groups and the strain within the ring system. The papers indicate that the synthesized compounds can participate in reactions such as Birch reduction, which involves the cleavage of specific carbon-carbon bonds . This suggests that 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone could also be amenable to similar reactions, potentially leading to ring opening or the formation of new derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. While the papers do not provide specific data on the properties of the compounds synthesized, it can be inferred that properties such as melting point, boiling point, solubility, and stability would be affected by the size of the rings, the degree of saturation, and the presence of substituents . For 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone, these factors would need to be considered to fully understand its physical and chemical behavior.
Scientific Research Applications
7, 7-Dimethyltricyclo[3.3.0.0.2, 8]octan-3-ones as Synthetic Intermediates
- 7, 7-Dimethyl-5-(2-propenyl)tricyclo[3.3.0.02, 8]octan-3-one was prepared from 4, 4-di-methyl-2-cyclopentenone in several steps. The compound's Birch reduction and substitutional reactions were studied, yielding products with distinct bicyclooctanone structures through different bond cleavages (Imanishi et al., 1988).
Gradient Copolymer Preparation
- Bicyclo[4.2.0]oct-6-ene-7-carboxamide, a strained olefin monomer, was used in the alternating copolymerization with cyclohexene, showcasing its unique reactivity and the ability to form gradient copolymers with specific properties (Boadi & Sampson, 2021).
Synthesis of Bicyclo[4.2.0]Octa-3,7-Diene-2,5-Diones
- These compounds, interesting due to their structural similarity with cyclooctatetraenoquinones, were synthesized, and the reaction mechanisms were explored, providing insights into the chemistry of such complex bicyclic systems (Yates & Nair, 1973).
Aromaticity Studies
- A computational study applied criteria for aromaticity and antiaromaticity to various pentalenoquinones, offering insights into their chemical behavior, and revealing details about the resonance energies and structural characteristics (Delamere et al., 2001).
properties
IUPAC Name |
1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7(11)10-6-8-4-2-3-5-9(8)10/h2-5,10H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBWEKNHUNICAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910347 |
Source


|
| Record name | 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone | |
CAS RN |
1075-30-5 |
Source


|
| Record name | Ketone, bicyclo(4.2.0)octa-1,3,5-trien-7-yl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

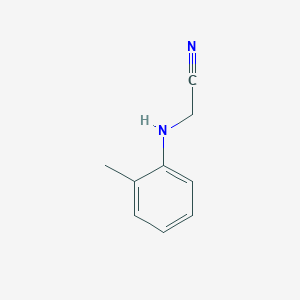
![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B93077.png)

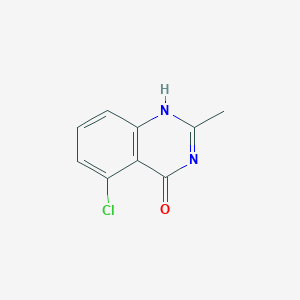
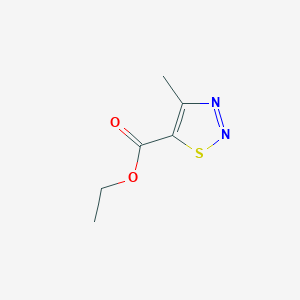
![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)
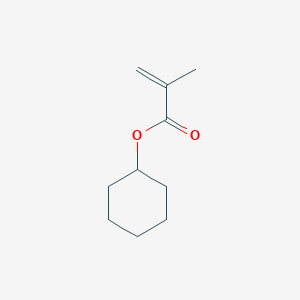
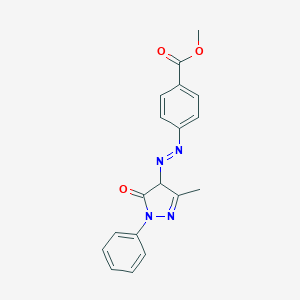

![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)
![2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol](/img/structure/B93096.png)
